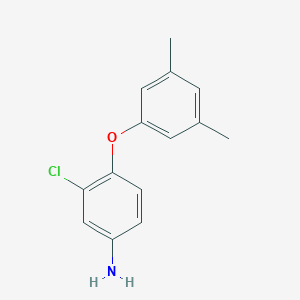

3-Chloro-4-(3,5-dimethylphenoxy)aniline

Beschreibung

Contextualization of 3-Chloro-4-(3,5-dimethylphenoxy)aniline within the Broader Class of Phenoxy Aniline (B41778) Derivatives

This compound is a distinct molecule within the expansive class of phenoxy aniline derivatives. Its structure is defined by an aniline moiety substituted at the 3-position with a chlorine atom and at the 4-position with a 3,5-dimethylphenoxy group. This specific substitution pattern differentiates it from other well-studied analogues. For example, related compounds like 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) and 2-phenoxyaniline (B124666) have been documented in various research contexts. sigmaaldrich.com

Overview of Strategic Importance in Contemporary Chemical Research

The strategic importance of the phenoxy aniline scaffold is underscored by its presence in numerous commercially significant products. In the pharmaceutical industry, derivatives serve as key intermediates for active pharmaceutical ingredients (APIs). For instance, nitro-2-phenoxyaniline is a critical precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide. Other derivatives have been investigated for their roles in cardiovascular and neurological treatments due to their inhibitory effects on sodium/calcium exchange systems. google.com The compound 3-Chloro-4-(3-fluorobenzyloxy)aniline serves as a key intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in cancer therapy. pharmaffiliates.com

In agrochemistry, the phenoxy aniline structure is found in herbicides. The development of nitro-substituted phenoxy aniline derivatives, such as aclonifen, highlights their utility in creating selective herbicides. The synthesis of these complex molecules often relies on robust and scalable chemical reactions, where the phenoxy aniline core is assembled from simpler building blocks like substituted phenols and haloanilines or halonitrobenzenes. A common synthetic route involves the formation of the diaryl ether bond, followed by the reduction of a nitro group to the characteristic aniline amine. For example, the synthesis of 3-chloro-4-(4′-chlorophenoxy)aminobenzene can be achieved by the reduction of the corresponding nitro compound, 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, using reagents like iron powder in acetic acid. nih.gov

Identification of Knowledge Gaps Pertaining to this compound

The primary knowledge gaps include:

Validated Synthetic Routes: While general methods like the Ullmann condensation or Buchwald-Hartwig coupling could theoretically be adapted for its synthesis, optimized, high-yield procedures specifically for this compound have not been published.

Physicochemical Properties: Fundamental data such as melting point, boiling point, and solubility are undocumented. This information is critical for its purification, handling, and application in further synthetic or biological studies.

Spectroscopic Characterization: Detailed NMR, IR, and mass spectrometry data have not been reported, which are essential for unambiguous identification and quality control.

Biological Activity and Applications: There is no information regarding its potential biological effects or its utility as an intermediate for specific target molecules in pharmaceuticals, agrochemicals, or materials science.

This lack of information suggests that this compound is an under-explored area of chemical space. Research dedicated to its synthesis, characterization, and screening for biological activity could therefore unveil novel applications and contribute to a more comprehensive understanding of the structure-property relationships within the phenoxy aniline class.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄ClNO |

| Molecular Weight | 247.72 g/mol |

| CAS Number | Not Available |

| Melting Point | Not Reported |

| Boiling Point | Not Reported |

| Appearance | Not Reported |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-4-(3,5-dimethylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-5-10(2)7-12(6-9)17-14-4-3-11(16)8-13(14)15/h3-8H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHAJZIUNPDUBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)N)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro 4 3,5 Dimethylphenoxy Aniline

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For 3-Chloro-4-(3,5-dimethylphenoxy)aniline, the primary disconnections involve the diaryl ether linkage and the amine functional group.

Two principal retrosynthetic pathways can be envisioned by disconnecting the C-O ether bond:

Pathway A: This pathway involves the formation of the ether bond between 3,5-dimethylphenol (B42653) and a suitable 3-chloro-4-aminophenyl precursor. The amine functionality suggests a precursor with a more stable group, such as a nitro group, which can be reduced in a later step. This leads to key starting materials: 3,5-dimethylphenol and an activated aryl halide like 3,4-dichloronitrobenzene (B32671) or 3-chloro-4-fluoronitrobenzene .

Pathway B: This alternative approach involves disconnecting the ether bond from the other side, suggesting a reaction between a 3-chloro-4-nitrophenol (B188101) derivative and a 3,5-dimethylphenyl halide.

The most common and strategically sound approach is Pathway A. The presence of a nitro group on the chlorobenzene (B131634) ring activates the para-position for nucleophilic substitution, facilitating the crucial C-O bond formation. The final step in this pathway is the reduction of the nitro group to the desired aniline (B41778). This strategic introduction of the amine functionality from a nitro precursor is a common and highly effective transformation in organic synthesis. beilstein-journals.org

Direct Synthesis Routes via Etherification and Amination Reactions

Based on the retrosynthetic analysis, the forward synthesis of this compound is a two-step process: the formation of the diaryl ether followed by the reduction of a nitro intermediate.

Investigation of Ullmann-type Condensation Reactions for Phenoxy Ether Formation

The Ullmann condensation is a classical and widely used method for forming diaryl ether bonds, involving a copper-catalyzed reaction between an aryl halide and a phenol (B47542). wikipedia.orgorganic-chemistry.org In the synthesis of the target compound's precursor, this would involve the reaction of 3,5-dimethylphenol with 3,4-dichloronitrobenzene.

Traditionally, these reactions require stoichiometric amounts of copper powder and high temperatures (often exceeding 200°C) in polar aprotic solvents. wikipedia.org However, modern advancements have led to milder and more efficient catalytic systems. These improved methods often use catalytic amounts of copper salts, such as copper(I) iodide (CuI), with the addition of ligands like N,N-dimethylglycine to improve catalyst solubility and reactivity, allowing for lower reaction temperatures. organic-chemistry.org A specific example for a structurally similar compound involves reacting 4-chlorophenol (B41353) with 3,4-dichloronitrobenzene using copper powder and potassium hydroxide (B78521) at 110–120 °C, demonstrating the feasibility of this approach. nih.gov

| Aryl Halide | Phenol | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 3,4-Dichloronitrobenzene | 3,5-Dimethylphenol | Cu Powder | KOH | - | 110-120 | Good (expected) |

| Aryl Iodide | Phenol | CuI / N,N-dimethylglycine | Cs2CO3 | Dioxane | 90 | High |

| Aryl Bromide | Phenol | CuI / Fe(acac)3 | K2CO3 | DMF | 120 | Very Good |

Evaluation of Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Ether Linkage

Nucleophilic aromatic substitution (SNAr) provides an alternative, often catalyst-free, route to diaryl ethers. organic-chemistry.org This reaction requires an aryl halide that is "activated" by a potent electron-withdrawing group, such as a nitro group (–NO₂), positioned ortho or para to the leaving group. libretexts.org

The synthesis of the intermediate, 2-chloro-1-(3,5-dimethylphenoxy)-4-nitrobenzene, is ideally suited for an SNAr strategy. The reaction involves treating an activated aryl halide, such as 3,4-dichloronitrobenzene or 3-chloro-4-fluoronitrobenzene, with the phenoxide generated from 3,5-dimethylphenol and a base (e.g., KOH, K₂CO₃). The nitro group at C4 strongly activates the halide at that same position, making it highly susceptible to nucleophilic attack. The reaction is typically performed in polar aprotic solvents like DMSO, which effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide. organic-chemistry.org

| Aryl Halide | Nucleophile | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 3,4-Dichloronitrobenzene | 3,5-Dimethylphenol | KOH | DMSO | Reflux | Good to Excellent |

| 3-Chloro-4-fluoronitrobenzene | 3,5-Dimethylphenol | K2CO3 | DMF | 100-150°C | Excellent |

| Electron-deficient Aryl Halide | Phenol | KOH | DMSO | Microwave, 5-10 min | Very Good |

Amine Group Introduction and Functional Group Interconversions (e.g., nitro reduction to amine)

The final step in the proposed synthesis is the reduction of the nitro group in 2-chloro-1-(3,5-dimethylphenoxy)-4-nitrobenzene to the target aniline. This is a fundamental and well-established transformation in organic chemistry. beilstein-journals.orgwikipedia.org A variety of methods are available, chosen based on factors like cost, scale, and chemoselectivity.

Commonly employed methods include:

Catalytic Hydrogenation : This method uses hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. wikipedia.orggoogle.com It is highly efficient but requires specialized pressure equipment and care must be taken to prevent dehalogenation.

Metal-Acid Reduction : The Béchamp reduction, using iron powder in an acidic medium (e.g., acetic acid or hydrochloric acid), is a classic, cost-effective, and robust method for large-scale production. unimi.it A published procedure for a similar diaryl ether nitro compound using iron powder with acetic acid in an ethanol/water mixture reported a 94% yield. nih.gov Another common system is tin(II) chloride in concentrated HCl. wikipedia.org

Transfer Hydrogenation : Reagents like ammonium (B1175870) chloride with iron powder can also effect the reduction, offering a milder alternative. chemicalbook.com

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C or PtO2 | 1-4 atm H2, RT, Methanol/Ethanol | High yield, clean reaction | Risk of dehalogenation, requires pressure setup |

| Metal-Acid Reduction | Fe / Acetic Acid or HCl | Reflux in Ethanol/Water | Inexpensive, high chemoselectivity | Stoichiometric metal waste, acidic workup |

| Transfer Hydrogenation | Fe / NH4Cl | Reflux in Ethanol/Water | Milder than strong acid methods | Stoichiometric metal waste |

| Sulfide Reduction | Na2S or (NH4)2S | Aqueous or alcoholic solution | Can be selective for one of two nitro groups | Unpleasant odor, sulfurous byproducts |

Catalytic Approaches and Ligand Design for Enhanced Selectivity and Yield

Modern synthetic chemistry has seen significant advancements in catalytic C-O cross-coupling reactions, moving beyond the harsh conditions of traditional Ullmann reactions. Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, and its principles have been extended to C-O bond formation for diaryl ether synthesis. rsc.orgacs.org

These reactions utilize a palladium precursor (e.g., Pd(OAc)₂) and a carefully designed ligand. The ligand, typically a bulky and electron-rich phosphine, is critical to the catalytic cycle's efficiency. It facilitates the key steps of oxidative addition and reductive elimination, allowing the reaction to proceed under much milder conditions than copper-catalyzed counterparts. organic-chemistry.org Similarly, nickel-based catalysts are emerging as a more economical alternative to palladium for these transformations. researchgate.net

For copper-catalyzed systems, ligand design has also brought significant improvements. The use of simple, inexpensive ligands such as diamines or amino acids can dramatically accelerate the rate of Ullmann-type couplings, enabling reactions at lower temperatures and with lower catalyst loadings. organic-chemistry.org

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Pd(OAc)2 / Biarylphosphine Ligand | Buchwald-Hartwig C-O Coupling | Mild conditions, broad substrate scope, high yields. |

| CuI / N,N-Dimethylglycine | Modified Ullmann Condensation | Improved efficiency over classic Ullmann, lower temperatures. |

| NiCl2(PPh3)2 | Nickel-Catalyzed C-O Coupling | Economical alternative to palladium, effective for activated substrates. |

| Cu(OAc)2 / Pyridine | Chan-Lam C-O Coupling | Uses arylboronic acids instead of aryl halides, very mild conditions. |

Chemo- and Regioselective Considerations in Multi-Substituted Systems

The synthesis of a polysubstituted molecule like this compound requires precise control over chemo- and regioselectivity.

Regioselectivity refers to the control of reaction position. In the SNAr or Ullmann reaction with 3,4-dichloronitrobenzene, the desired reaction is exclusively at the C4 position. This high regioselectivity is achieved due to the powerful electron-withdrawing effect of the nitro group. The nitro group stabilizes the negative charge of the Meisenheimer intermediate when the nucleophile attacks the para position (C4). youtube.com Attack at the meta position (C3) does not allow for this resonance stabilization, rendering that position significantly less reactive. libretexts.org

Chemoselectivity involves discriminating between different functional groups.

Ether Formation : The conditions for the C-O coupling must be selective for forming the ether without disturbing the nitro group or the second chlorine atom. Both Ullmann and SNAr conditions are generally compatible with these functionalities.

Nitro Reduction : The reduction of the nitro group must be performed without affecting other parts of the molecule. A primary concern is the potential for hydrodechlorination (loss of the chlorine atom) during catalytic hydrogenation. google.com While this can often be avoided by careful selection of catalyst and conditions (e.g., using sulfited catalysts), reductions using dissolving metals like iron in acid are highly chemoselective and reliably leave the aryl chloride and ether bonds intact, making them a preferred method for such substrates. wikipedia.orgunimi.it

By carefully selecting the reaction pathway and controlling the conditions for each step, it is possible to synthesize this compound with high yield and purity.

Mechanistic Organic Chemistry and Reactivity Profile of 3 Chloro 4 3,5 Dimethylphenoxy Aniline

Reactivity of the Aniline (B41778) Moiety: Electrophilic Aromatic Substitution and Derivatization

The reactivity of the aniline portion of 3-Chloro-4-(3,5-dimethylphenoxy)aniline is largely governed by the directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a powerful activating group and an ortho-, para- director for electrophilic aromatic substitution. Conversely, the chloro group (-Cl) is a deactivating group but also an ortho-, para- director. The phenoxy group at the para position relative to the chloro group will also influence the electron density of the ring.

In electrophilic aromatic substitution reactions, the positions ortho to the strongly activating amino group (positions 2 and 6) are the most likely sites for electrophilic attack. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -NH₂ | 1 | Activating | Ortho, Para |

| -Cl | 3 | Deactivating | Ortho, Para |

| -OAr | 4 | Activating | Ortho, Para |

Given the positions of the existing substituents, the open positions for electrophilic attack are 2, 5, and 6. The amino group strongly activates positions 2 and 6. The chloro group deactivates the ring but directs ortho (to position 2) and para (to position 5). The phenoxy group activates the ring and directs ortho (to positions 3 and 5). The cumulative effect suggests that positions 2 and 6 are the most nucleophilic and therefore the most probable sites for substitution.

The amino group itself can undergo a variety of derivatization reactions. For instance, it can react with acid chlorides or anhydrides to form amides. hud.ac.uksphinxsai.comrsc.org This reaction is a common method for protecting the amino group or for synthesizing more complex molecules. Another key reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. learncbse.inacs.orgaskfilo.com These diazonium salts are versatile intermediates that can be converted to a wide range of functional groups.

Nucleophilic Reactivity of the Chloro Substituent and Potential for Further Functionalization

The chloro substituent on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) unless the ring is activated by strong electron-withdrawing groups. In the case of this compound, the presence of the electron-donating amino and phenoxy groups further deactivates the ring towards traditional SNAr reactions.

However, the chloro group can be replaced through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination or Suzuki, Heck, and Sonogashira couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the position of the chloro substituent. researchgate.net These reactions typically employ a palladium catalyst with specialized ligands to facilitate the oxidative addition of the aryl chloride. acs.orgnih.gov

Another avenue for the functionalization of the chloro group is the Ullmann condensation, which uses copper catalysis to couple aryl halides with alcohols, amines, or thiols. wikipedia.orgwikipedia.orgorganic-chemistry.org While traditional Ullmann conditions are often harsh, modern modifications have made this reaction more versatile. These coupling reactions significantly enhance the potential for further functionalization of the molecule.

| Reaction Type | Catalyst | Typical Nucleophiles |

| Buchwald-Hartwig Amination | Palladium | Amines |

| Suzuki Coupling | Palladium | Boronic acids/esters |

| Heck Coupling | Palladium | Alkenes |

| Sonogashira Coupling | Palladium/Copper | Terminal alkynes |

| Ullmann Condensation | Copper | Alcohols, Amines, Thiols |

Chemical Stability and Degradation Pathways under Controlled Conditions

The stability of this compound is influenced by environmental factors such as light and microbial activity. Chloroanilines, in general, are known to be more persistent in the environment than their non-chlorinated aniline counterparts. nih.govresearchgate.net

Under controlled conditions, photodegradation can be a significant pathway for the breakdown of chloroanilines. acs.orgnih.gov Irradiation with UV light, especially in the presence of a photocatalyst like titanium dioxide (TiO₂), can lead to the degradation of the molecule. mdpi.com The degradation mechanism often involves the generation of reactive oxygen species, such as hydroxyl radicals, which attack the aromatic ring. researchgate.netresearchgate.net This can lead to hydroxylation, dechlorination, and eventual ring cleavage, ultimately mineralizing the compound to carbon dioxide, water, and inorganic ions.

Microbial degradation is another important pathway for the breakdown of chloroanilines in soil and water. sciepub.com Various bacterial strains have been identified that can utilize chloroanilines as a source of carbon and nitrogen. nih.govresearchgate.netsciepub.com The degradation pathway often begins with an oxidative deamination, catalyzed by enzymes like aniline oxygenase, to form a chlorocatechol. asm.org This intermediate then undergoes ring cleavage, typically through an ortho-cleavage pathway, followed by further metabolism. asm.org

Redox Chemistry of the Aniline and Phenoxy Moieties

The aniline and phenoxy moieties of this compound are susceptible to both oxidation and reduction reactions. The aniline group can be electrochemically oxidized, typically leading to the formation of radical cations which can then undergo coupling reactions to form dimeric products like benzidines or polymeric materials. tsijournals.com The presence of substituents on the ring influences the oxidation potential. tsijournals.comorientjchem.org Electron-donating groups, like the amino and phenoxy groups, generally lower the oxidation potential, making the molecule easier to oxidize. The oxidation of substituted anilines can also be achieved using chemical oxidants or enzymatic catalysts like horseradish peroxidase. cdnsciencepub.comresearchgate.net

The phenoxy group can also participate in redox chemistry, and compounds containing phenol (B47542) and aniline functionalities can exhibit antioxidant properties. researchgate.netresearchgate.netnih.gov This activity is often related to their ability to donate a hydrogen atom or an electron to scavenge free radicals.

The reduction of the aniline moiety is less common under typical conditions. However, the molecule as a whole can be synthesized via the reduction of a corresponding nitroaromatic precursor. The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and can be achieved using various reagents, including catalytic hydrogenation or metals in acidic media. nih.govnih.govacs.orgresearchgate.net The selective electrochemical reduction of substituted nitrobenzenes is also a viable method. nih.govnih.govacs.org

The redox behavior of this compound can be studied using techniques like cyclic voltammetry, which provides information about the oxidation and reduction potentials. nih.govmdpi.comum.es

Elucidation of Molecular Interactions and Biological Mechanisms of 3 Chloro 4 3,5 Dimethylphenoxy Aniline and Its Analogues

Investigation of Specific Enzyme Inhibition Mechanisms

While direct studies on the enzyme inhibition profile of 3-chloro-4-(3,5-dimethylphenoxy)aniline are not extensively documented, the diphenyl ether and aniline (B41778) substructures are present in numerous known enzyme inhibitors. Analogous compounds have been shown to inhibit a variety of enzymes, suggesting potential mechanisms for the title compound.

One notable class of enzymes inhibited by diphenyl ether compounds is oxidoreductases. For instance, diphenyl ether herbicides are known potent inhibitors of protoporphyrinogen (B1215707) oxidase, a key enzyme in the biosynthesis of heme and chlorophyll. nih.gov The inhibition kinetics of this enzyme by various diphenyl ethers have been shown to be of a mixed-competitive or competitive nature, depending on the specific analogue and the source of the enzyme. nih.gov Another oxidoreductase, lactate (B86563) dehydrogenase (LDH), which is crucial for glycolytic metabolism in many tumor cells, has also been a target for inhibitors with a diphenyl ether scaffold. nih.gov Although some phenyl ether analogues showed weaker inhibition compared to alkyl-substituted counterparts, several still exhibited IC50 values for lactate inhibition in the low micromolar range. nih.gov

Furthermore, succinate (B1194679) dehydrogenase (SDH) has been identified as a target for novel fungicides containing an N-(alkoxy)diphenyl ether carboxamide skeleton. mdpi.com Molecular docking studies of these compounds suggest that the diphenyl ether fragments form crucial hydrophobic interactions within the enzyme's active site. mdpi.com

The following table summarizes the enzyme inhibitory activities of some diphenyl ether analogues:

| Compound Class | Target Enzyme | Inhibition Type/Potency | Reference |

| Diphenyl Ether Herbicides | Protoporphyrinogen Oxidase | Mixed-competitive/Competitive | nih.gov |

| Pyrazole-based Phenyl Ethers | Lactate Dehydrogenase A (LDHA) | IC50 values near 1 µM for lactate inhibition | nih.gov |

| N-(alkoxy)diphenyl ether carboxamides | Succinate Dehydrogenase (SDH) | Inhibition rates >60% at 50 µg/mL against various plant pathogens | mdpi.com |

Analysis of Receptor Binding Dynamics and Ligand-Target Recognition

For example, studies on synthetic cannabinoids have explored the effect of chlorination on the indole (B1671886) core of these molecules on their binding affinity for the human CB1 receptor. mdpi.com These studies revealed that the position of the chlorine atom significantly impacts binding affinity, with substitutions at different positions leading to varied reductions or retentions of affinity compared to the non-chlorinated parent compound. mdpi.com This highlights the importance of the specific substitution pattern on ligand-receptor recognition.

The following table presents data on the receptor binding affinities of some chloro-substituted analogues:

| Compound Class | Receptor Target | Effect of Chloro-substitution | Reference |

| Chloroindole Synthetic Cannabinoids | Human Cannabinoid Receptor 1 (hCB1) | Position-dependent modulation of binding affinity | mdpi.com |

| 6-Chloro-1-phenylbenzazepines | Dopamine D1 Receptor (D1R) | Enhancement of binding affinity | mdpi.com |

Modulation of Intracellular Signaling Pathways

Phenolic compounds, a broad category that includes structures with phenoxy moieties like that in this compound, are known to modulate a variety of intracellular signaling pathways, many of which are implicated in inflammatory processes. nih.gov The ability of these compounds to influence signaling cascades is often attributed to their antioxidant capacity as well as their ability to directly interact with components of these pathways. nih.gov

Key signaling pathways that can be modulated by phenolic compounds include:

Nuclear Factor-κB (NF-κB) Pathway: This pathway is a central regulator of inflammation. Many phenolic compounds have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli. Phenolic compounds can modulate the phosphorylation and activation of these kinases. nih.gov

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation. Some phenolic compounds have been found to interfere with PI3K/Akt signaling. nih.gov

While direct evidence for the effect of this compound on these pathways is lacking, its structural similarity to other bioactive phenolic compounds suggests that it may possess the ability to modulate these and other intracellular signaling cascades.

Mechanistic Studies on Antitrypanosomal Activity (drawing from related compounds)

Diphenyl ether analogues have emerged as a promising class of compounds with significant activity against Trypanosoma brucei rhodesiense, the causative agent of East African human trypanosomiasis (sleeping sickness). nih.gov Structure-activity relationship (SAR) studies on functionally simple diphenyl ether analogues have identified compounds with low micromolar activity against this parasite. nih.gov

One study reported a series of diphenyl ether benzyl (B1604629) amines with IC50 values ranging from 0.16 to 0.96 µM against T. b. rhodesiense. nih.gov The most potent compound in this series demonstrated high selectivity, with a selectivity index of 750 against a mammalian cell line and 1200 against four human cell lines. nih.gov This indicates a favorable therapeutic window for this class of compounds.

While the precise molecular target of these diphenyl ether analogues in trypanosomes has not been definitively elucidated, the mechanism of action of other antitrypanosomal agents offers potential clues. For instance, some nitro-heterocyclic trypanocides are known to generate free radicals, such as superoxide, within the parasite. mdpi.com Another mechanism involves the release of nitric oxide (NO), which is highly toxic to trypanosomatids. nih.gov It is plausible that diphenyl ether analogues could exert their antitrypanosomal effects through similar mechanisms involving oxidative stress or by inhibiting essential parasite enzymes.

The following table summarizes the antitrypanosomal activity of a representative diphenyl ether analogue:

| Compound Class | Target Organism | In Vitro Activity (IC50) | Selectivity Index (SI) | Reference |

| Diphenyl Ether Benzyl Amines | Trypanosoma brucei rhodesiense | 0.16 - 0.96 µM | Up to 1200 | nih.gov |

Exploration of Interactions with Microbial Components (e.g., cell wall synthesis, DNA replication)

The aniline and diphenyl ether moieties are found in various compounds exhibiting antimicrobial properties. While the specific interactions of this compound with microbial components have not been detailed, studies on related structures provide a basis for potential mechanisms of action.

Substituted aniline derivatives have been incorporated into various heterocyclic systems to generate compounds with significant antibacterial activity. For example, a series of N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives were synthesized and tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net The results indicated that certain substitution patterns on the arylidene ring led to enhanced antibacterial efficacy. researchgate.net

Furthermore, quinoxaline (B1680401) derivatives, which can be synthesized from aniline precursors, have been investigated for their antimicrobial properties. nih.govresearchgate.net Some of these compounds have shown good to moderate antibacterial activity, with the nature of the substituents on the quinoxaline ring playing a crucial role in their efficacy. nih.gov One study on tetracyclic quinobenzothiazine derivatives, synthesized from aniline derivatives, reported high activity against a spectrum of microbial strains, including methicillin-resistant S. aureus (MRSA). nih.gov The mechanism of action for one of the most active compounds was shown to involve the inhibition of bacterial respiration. nih.gov

These findings suggest that a molecule like this compound could potentially interfere with various microbial processes, including cell wall integrity, DNA replication, or cellular respiration, depending on its ability to interact with specific microbial targets.

Structure Activity Relationship Sar Investigations of 3 Chloro 4 3,5 Dimethylphenoxy Aniline and Its Structural Analogues

Influence of Phenoxy Moiety Substitution Patterns on Biological Properties

The phenoxy moiety of the diaryl ether structure is a prime target for chemical modification to explore its impact on biological activity. Research on various diaryl ether-containing compounds demonstrates that the nature, position, and size of substituents on this aromatic ring can significantly modulate the molecule's properties.

In studies of related compound classes, the introduction of different functional groups onto the phenoxy ring has led to varied outcomes in biological assays. For instance, in a series of 1-aryl, 5-(phenoxy-substituted)aryl-1,4-pentadien-3-one derivatives, specific substitutions on the phenoxy ring were found to be critical for their antiproliferative activity against human cancer cell lines. rsc.org Similarly, investigations into 3-(hetero)arylideneindolin-2-ones revealed that shifting a lipophilic aromatic ring to the meta position on the phenyl group did not significantly influence activity, while other substitutions did. tandfonline.com

Research on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines showed that introducing electron-donating groups at the para-position of an analogous phenyl ring (Ring B) resulted in stronger anti-cancer activities compared to electron-withdrawing para-substituents. nih.gov Specifically, compounds with a 4-methoxy (4-OMe) or 2,4-dimethyl substitution showed improved antiproliferative effects over those with a 4-fluoro (4-F) group. nih.gov These findings suggest that the electronic properties of the substituents on the phenoxy ring are a key determinant of biological efficacy.

The table below summarizes the observed influence of phenoxy ring substitutions on the biological activity of analogous compound series.

| Compound Series | Substituent Type/Position | Observed Effect on Biological Activity | Reference |

| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | Electron-donating groups (e.g., 4-OMe, 2,4-dimethyl) | General improvement in antiproliferative activity | nih.gov |

| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | Electron-withdrawing groups (e.g., 4-F) | Weaker anti-cancer activity compared to electron-donating groups | nih.gov |

| Diaryl ether substituted tetrahydrophthalazinones | n-butyl and furfuryl substitutions | Showed the best inhibitory activity against TbrPDEB1 | nih.gov |

| 3-(hetero)arylideneindolin-2-ones | Shift of a lipophilic aromatic ring to meta position | Did not significantly influence activity | tandfonline.com |

Impact of Aniline (B41778) Ring Substitution on Receptor Affinity and Selectivity

The aniline ring is another critical component for modification in SAR studies. Substitutions on this ring can directly influence how the molecule interacts with its biological target, affecting binding affinity and selectivity. The chloro and amino groups of 3-chloro-4-(3,5-dimethylphenoxy)aniline are key features whose modification or repositioning can alter the molecule's interaction with receptor binding pockets.

Studies on compounds with similar structures have shown that the presence and position of substituents on an aniline or analogous aromatic ring are vital for receptor affinity. For example, in a series of ligands designed for the 5-HT7 receptor, substituents on an aromatic ring were found to reduce receptor affinity. mdpi.com The investigation of ligands with chloro, fluoro, and methoxy (B1213986) groups at ortho-, meta-, and para-positions revealed that the specific position and electronic nature of the substituent significantly affect binding. mdpi.com In one instance, a ligand with a fluorine substituent was the most active, while chlorine resulted in lower activity, and a cyano group led to a loss of activity. mdpi.com

The following table details the impact of substitutions on an aniline-like ring on receptor affinity from various studies.

| Compound Series | Substituent/Modification | Effect on Receptor Affinity/Selectivity | Reference |

| 5-HT7 Receptor Ligands | F (fluoro) substituent | Most active among tested halogens | mdpi.com |

| 5-HT7 Receptor Ligands | Cl (chloro) substituent | Moderate activity | mdpi.com |

| 5-HT7 Receptor Ligands | CN (cyano) substituent | Loss of activity | mdpi.com |

| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | para-NH2 (amino) group | Significant improvement in inhibitory efficacy | nih.gov |

| Indolinone Derivatives | Anilino nitrogen | Suggested to have an important role in inhibitory activity | tandfonline.com |

Conformational Analysis and Identification of Bioactive Conformations

Many kinase inhibitors target the enzyme by binding to a specific conformational state. A crucial element is the "DFG motif" (Asp-Phe-Gly) in the kinase activation loop. Inhibitors are often classified based on whether they bind to the "DFG-in" (active) or "DFG-out" (inactive) conformation. mdpi.com Type II inhibitors, which often include a diaryl ether scaffold, bind to and stabilize the DFG-out conformation. mdpi.com This conformation exposes an allosteric pocket adjacent to the ATP-binding site, which can be exploited to achieve greater inhibitor selectivity. mdpi.comnih.gov

The bioactive conformation is the specific shape the molecule adopts when it binds to its target. Conformational analysis of the diaryl ether linkage is essential to understand this. X-ray crystallography of a related compound, 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline, revealed a significant twist between the two benzene (B151609) rings, with a dihedral angle of 77.49°. researchgate.net This non-planarity is a common feature of diaryl ethers and is crucial for fitting into the complex three-dimensional space of a receptor's binding site. The flexibility around the ether linkage allows the molecule to adopt various conformations, but only certain ones will be "bioactive." Understanding the preferred orientation of the phenoxy and aniline rings is essential for designing inhibitors that can effectively stabilize a desired target conformation, such as the DFG-out state in kinases. europeanpharmaceuticalreview.com

| Concept | Description | Relevance to this compound Analogues | Reference |

| DFG-out Conformation | An inactive state of a protein kinase where the DFG motif is flipped. | Many diaryl ether inhibitors are Type II inhibitors that bind to and stabilize this state, often leading to higher selectivity. | mdpi.comnih.gov |

| Dihedral Angle | The angle between the two aromatic rings connected by the ether oxygen. | Determines the overall 3D shape of the molecule. A significant twist (e.g., ~77°) is observed in related structures. | researchgate.net |

| Bioactive Conformation | The specific 3D shape of the molecule when it binds to its biological target. | Identifying this conformation is key to designing more potent and selective compounds. | europeanpharmaceuticalreview.com |

| Conformational Selection | The process by which an inhibitor preferentially binds to a specific pre-existing conformation of the target protein. | Inhibitors can be designed to select for specific states (e.g., R-state vs. L-state), influencing their biological effect. | elifesciences.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find correlations between the chemical structures of compounds and their biological activities. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding drug design and prioritizing synthetic efforts.

A QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various physicochemical properties of the molecules, such as electronic (e.g., HOMO/LUMO energies), topological (e.g., molecular connectivity indices), and chemical (e.g., molar refractivity) features. chalcogen.ro Multiple regression analysis or other machine learning methods are then used to build a model that relates these descriptors to the observed biological activity. chalcogen.ro

For a series of analogues of this compound, a QSAR model could be developed to predict their inhibitory potency against a specific target. The model would identify which structural properties are most important for activity. For example, a model might reveal that a specific range for the dihedral angle, a positive electrostatic potential on the aniline ring, and a certain level of hydrophobicity on the phenoxy ring are all correlated with high potency.

The predictive power of a QSAR model is assessed through statistical validation methods, such as cross-validation. chalcogen.ro A well-validated model can then be used to screen virtual libraries of related compounds, identifying those with the highest predicted activity for future synthesis and testing. This approach streamlines the drug discovery process by focusing resources on the most promising candidates. chalcogen.ro

Computational Chemistry and Molecular Modeling Investigations of 3 Chloro 4 3,5 Dimethylphenoxy Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. bohrium.com Methods like DFT (e.g., using the B3LYP functional with a 6-31G* basis set) can compute the optimized molecular geometry, electron distribution, and orbital energies of 3-Chloro-4-(3,5-dimethylphenoxy)aniline. bohrium.com

Key parameters derived from these calculations help in predicting the molecule's reactivity and stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. bohrium.com

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the nitrogen atom of the aniline (B41778) group and the oxygen of the ether linkage, indicating these as potential sites for electrophilic attack or hydrogen bonding. Conversely, positive potential would be expected around the hydrogen atoms of the amine group.

Table 1: Illustrative Quantum Chemical Parameters for this compound (Calculated via DFT/B3LYP/6-31G) * (Note: The following data is hypothetical and serves as a representative example of results from quantum chemical calculations.)

| Parameter | Calculated Value | Unit | Significance |

| HOMO Energy | -5.87 | eV | Electron-donating capability |

| LUMO Energy | -0.98 | eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.89 | eV | Chemical reactivity and stability |

| Dipole Moment | 2.15 | Debye | Molecular polarity |

| Total Energy | -1250.45 | Hartrees | Thermodynamic stability |

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). globalresearchonline.net This method is instrumental in drug discovery for identifying potential biological targets and predicting the binding affinity of a compound. For this compound, docking studies would involve screening it against various proteins implicated in disease pathways. Aniline derivatives are known to interact with a range of enzymes, including kinases and monoamine oxidases. asiapharmaceutics.infoijcce.ac.ir

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. A docking algorithm then samples numerous possible conformations of the ligand within the protein's binding site, calculating a "docking score" for each pose. This score, typically expressed in kcal/mol, estimates the binding free energy, with more negative values indicating a stronger, more favorable interaction.

Analysis of the best-scoring pose reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For instance, the aniline moiety could act as a hydrogen bond donor, while the aromatic rings could engage in hydrophobic and pi-stacking interactions with residues in the binding pocket.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target (Note: The following data is hypothetical and serves as a representative example of results from molecular docking studies.)

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase Domain (e.g., EGFR) | -8.5 | MET793 | Hydrogen Bond (with NH) |

| LEU718 | Hydrophobic | ||

| VAL726 | Hydrophobic | ||

| PHE856 | Pi-Pi Stacking |

Molecular Dynamics Simulations for Ligand-Protein Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the stability and conformational changes of the ligand-protein complex. rsc.org

An MD simulation would typically be run for tens to hundreds of nanoseconds on the best-ranked pose obtained from docking studies. The stability of the complex is assessed by analyzing parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD plot over the simulation time suggests that the ligand remains securely bound in the binding pocket. researchgate.net

Additionally, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can be calculated to identify flexible regions of the protein and how they are affected by ligand binding. Analysis of hydrogen bond occupancy throughout the simulation can confirm the persistence of key interactions predicted by docking. These simulations provide a more realistic and rigorous assessment of the ligand's binding mode and the stability of the interaction. researchgate.net

Table 3: Illustrative Summary of Molecular Dynamics Simulation Parameters for the this compound-Kinase Complex (100 ns Simulation) (Note: The following data is hypothetical and serves as a representative example of results from MD simulations.)

| Parameter | Average Value | Interpretation |

| Protein Backbone RMSD | 2.1 Å | The protein structure is stable throughout the simulation. |

| Ligand RMSD | 1.5 Å | The ligand remains stably bound in the active site. |

| Key H-Bond Occupancy (MET793) | 85% | The hydrogen bond is persistent and crucial for binding. |

| Radius of Gyration (Rg) | 19.5 Å | The protein maintains a compact structure. |

In Silico Prediction of Potential Metabolic Transformations (in vitro, theoretical)

Understanding a compound's metabolic fate is crucial in chemical and pharmaceutical research. In silico metabolism prediction tools use knowledge-based systems and machine learning algorithms to forecast how a molecule might be transformed by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. nih.gov These tools can predict the sites of metabolism (SoM) on the molecule and the resulting metabolites. nih.gov

For this compound, several metabolic pathways can be predicted. The aniline group is susceptible to N-acetylation or N-hydroxylation. The aromatic rings are potential sites for hydroxylation, a common Phase I metabolic reaction mediated by CYP enzymes. The ether linkage could potentially undergo O-dealkylation, although this is generally less common for diaryl ethers. Following Phase I transformations, the resulting metabolites can undergo Phase II conjugation reactions, such as sulfation or glucuronidation, to increase their water solubility and facilitate excretion. nih.govnih.gov

These predictive models help identify potentially reactive or toxic metabolites early in the research process, guiding further experimental studies.

Table 4: Illustrative In Silico Predicted Metabolites of this compound (Note: The following data is hypothetical and serves as a representative example of results from in silico metabolism prediction software.)

| Metabolic Reaction | Predicted Site | Primary Enzyme Family | Resulting Metabolite |

| Aromatic Hydroxylation | Aniline Ring | CYP2D6, CYP3A4 | 2-Amino-4-chloro-5-(3,5-dimethylphenoxy)phenol |

| Aromatic Hydroxylation | Dimethylphenoxy Ring | CYP2C9 | 3-Chloro-4-(3,5-dimethyl-4-hydroxyphenoxy)aniline |

| N-Acetylation | Aniline Amine Group | NAT2 | N-(3-Chloro-4-(3,5-dimethylphenoxy)phenyl)acetamide |

| O-Sulfation | Phenolic Hydroxyl Group | SULT | 2-Amino-4-chloro-5-(3,5-dimethylphenoxy)phenyl sulfate |

Design, Synthesis, and Comparative Biological Profiling of Novel Derivatives and Analogues of 3 Chloro 4 3,5 Dimethylphenoxy Aniline

Strategies for Scaffold Modification and Diversification

The structural framework of 3-Chloro-4-(3,5-dimethylphenoxy)aniline offers multiple sites for chemical modification to generate a diverse library of analogues. The primary strategies for diversification of this scaffold focus on three key regions: the aniline (B41778) amino group, the aromatic rings, and the ether linkage.

Substitution on the Aromatic Rings: Both the chlorinated aniline ring and the dimethylphenoxy ring are amenable to further electrophilic aromatic substitution reactions. Depending on the existing directing effects of the substituents, additional groups such as nitro, halogen, or alkyl groups can be introduced. These modifications allow for a fine-tuning of the electronic properties and steric bulk of the molecule.

Modification or Replacement of the Ether Linkage: The ether bond connecting the two aromatic rings is another point for modification. While direct modification is challenging, the synthesis of analogues with alternative linkers, such as thioether, sulfoxide, sulfone, or methylene (B1212753) bridges, can provide valuable insights into the structural requirements for biological activity.

A hypothetical diversification strategy starting from this compound is outlined below:

| Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| Aniline -NH2 | Acylation | Acetyl chloride, Benzoyl chloride | Amide |

| Aniline -NH2 | Sulfonylation | Methanesulfonyl chloride, p-Toluenesulfonyl chloride | Sulfonamide |

| Aniline -NH2 | Reductive Amination | Aldehydes/Ketones, NaBH(OAc)3 | Secondary/Tertiary Amine |

| Aromatic Rings | Nitration | HNO3, H2SO4 | Nitro |

| Aromatic Rings | Halogenation | Br2, FeBr3 | Bromo |

Bioisosteric Replacements of the Chloro and Methylphenoxy Groups

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. u-tokyo.ac.jpchemrxiv.org For this compound, both the chloro and the dimethylphenoxy groups are key targets for bioisosteric replacement.

Bioisosteres for the Chloro Group: The chlorine atom is a versatile substituent that can influence a molecule's lipophilicity, electronic character, and metabolic stability. chemrxiv.org Its replacement with other groups can lead to improved properties. Common bioisosteric replacements for a chloro group include:

Trifluoromethyl (-CF3): This group is a well-known bioisostere for chlorine. It is more lipophilic and strongly electron-withdrawing, which can alter receptor binding and metabolic stability.

Cyano (-CN): A cyano group is similar in size to a chlorine atom and is also electron-withdrawing, but it can also act as a hydrogen bond acceptor.

Methyl (-CH3): While electronically different, a methyl group has a similar size and can be a suitable replacement to probe the importance of steric bulk versus electronic effects.

Other Substituted Phenoxy Groups: Replacing the dimethyl substituents with other groups like trifluoromethyl, methoxy (B1213986), or halogens can systematically probe the structure-activity relationship (SAR).

Heterocyclic Rings: Replacing the entire phenoxy moiety with a heteroaromatic ring system (e.g., pyridyloxy, pyrimidinyloxy) can introduce hydrogen bond donors or acceptors, potentially improving solubility and target interactions.

Saturated Ring Systems: Replacing the aromatic ring with a saturated carbocycle (e.g., cyclohexyloxy) or heterocycle can introduce three-dimensionality and alter the conformational flexibility of the molecule.

The following table presents a hypothetical comparison of physicochemical properties for bioisosteric replacements:

| Original Group | Bioisosteric Replacement | Effect on Lipophilicity (logP) | Electronic Effect |

| Chloro (-Cl) | Trifluoromethyl (-CF3) | Increase | Strongly Electron-withdrawing |

| Chloro (-Cl) | Cyano (-CN) | Decrease | Electron-withdrawing |

| 3,5-Dimethylphenoxy | 3,5-Bis(trifluoromethyl)phenoxy | Significant Increase | Strongly Electron-withdrawing |

| 3,5-Dimethylphenoxy | Pyridin-3-yloxy | Decrease | Electron-withdrawing |

Synthesis of Compound Libraries for High-Throughput Biological Screening in Research Models

High-throughput screening (HTS) allows for the rapid evaluation of large numbers of compounds to identify potential drug leads. nih.govnih.gov The synthesis of a diverse library of derivatives based on the this compound scaffold is crucial for a successful HTS campaign. A divergent synthetic approach is often employed, where a common intermediate is used to generate a multitude of final products.

A plausible synthetic route to the core aniline and its subsequent diversification is based on known methodologies for diaryl ether formation and nitro group reduction. nih.gov

Synthesis of the Core Scaffold:

Nucleophilic Aromatic Substitution: The synthesis would likely begin with the reaction of 3,4-dichloronitrobenzene (B32671) with 3,5-dimethylphenol (B42653) in the presence of a base, such as potassium carbonate, to form the diaryl ether intermediate, 1-chloro-2-(3,5-dimethylphenoxy)-4-nitrobenzene. nih.gov

Nitro Group Reduction: The nitro group of the intermediate is then reduced to the primary amine to yield this compound. This reduction can be achieved using various methods, such as catalytic hydrogenation (H2, Pd/C) or reduction with metals in acidic media (e.g., Fe/HCl or SnCl2/HCl). nih.gov

Library Synthesis: With the core aniline in hand, parallel synthesis techniques can be used to rapidly generate a large library of derivatives. For example, by distributing the core aniline into a 96-well plate, different acylating or sulfonylating agents can be added to each well to produce a library of amides and sulfonamides. Purification of these libraries can be performed using high-throughput methods like mass-directed automated HPLC. rsc.org

A representative scheme for library synthesis is as follows:

Input: this compound

Reaction Array (96-well format):

Rows A-D: Acylation with 48 different acyl chlorides.

Rows E-H: Sulfonylation with 48 different sulfonyl chlorides.

Output: A library of 96 distinct amide and sulfonamide derivatives ready for biological screening.

Comparative Analysis of Derivative Reactivity and Mechanistic Similarities

The reactivity of the synthesized aniline derivatives will be influenced by the nature of the substituents introduced. The amino group of aniline is a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

Effect of Substituents on the Aniline Ring:

Acylation/Sulfonylation of the Amino Group: Converting the amino group to an amide or sulfonamide significantly reduces its activating effect due to the electron-withdrawing nature of the carbonyl or sulfonyl group. This deactivation makes the aniline ring less susceptible to further electrophilic substitution.

Substituents on the Aromatic Rings: The presence of electron-donating groups (like the dimethylphenoxy group) on the phenoxy ring will increase the electron density of that ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups will decrease its reactivity.

Mechanistic Considerations: The fundamental reaction mechanisms for these derivatives in, for example, further aromatic substitutions, will remain largely the same (i.e., electrophilic aromatic substitution). However, the rates of these reactions will be modulated by the electronic effects of the various substituents. For instance, the nitration of an amide derivative of the parent aniline will be significantly slower than the nitration of the parent aniline itself.

A qualitative comparison of the expected reactivity of different derivatives towards a common electrophile (e.g., Br+) is presented below:

| Derivative | Substituent on Aniline | Expected Relative Reactivity (towards Electrophilic Aromatic Substitution) | Directing Effect |

| Parent Compound | -NH2 | High | Ortho, Para to -NH2 |

| Amide Derivative | -NH-CO-R | Low | Ortho, Para to -NHCOR |

| Sulfonamide Derivative | -NH-SO2-R | Very Low | Ortho, Para to -NHSO2R |

| Ring-Nitrated Derivative | -NO2 on aniline ring | Very Low | Meta to -NO2 |

Emerging Research Frontiers and Future Perspectives for 3 Chloro 4 3,5 Dimethylphenoxy Aniline Research

Application in Chemical Probe Development for Biological System Perturbation

Currently, there is no specific research available on the application of 3-Chloro-4-(3,5-dimethylphenoxy)aniline as a chemical probe for biological system perturbation. The development of small molecules that can be used to selectively interact with and report on biological processes is a significant area of chemical biology. Aniline (B41778) derivatives, in general, serve as versatile scaffolds for the synthesis of such probes due to their reactive amino group, which allows for further functionalization.

Future research could explore the potential of this compound as a core structure for developing novel probes. Its specific substitution pattern may confer unique properties, such as altered lipophilicity and electronic characteristics, which could be exploited for targeted biological activity. Investigations into its interactions with specific enzymes, receptors, or other biomolecules are yet to be undertaken.

Integration with Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

There are no published studies that have integrated this compound with advanced spectroscopic and imaging techniques for real-time mechanistic studies. The photophysical properties of substituted anilines can be sensitive to their local environment, a characteristic that can be harnessed in advanced spectroscopic applications. Techniques such as time-resolved fluorescence spectroscopy and two-dimensional NMR spectroscopy are powerful tools for elucidating the dynamics of molecular interactions and reaction mechanisms.

Future investigations could focus on characterizing the intrinsic spectroscopic properties of this compound. Understanding its absorption and emission profiles, as well as how these are influenced by factors such as solvent polarity and binding to biological macromolecules, would be the first step toward its potential use in real-time imaging or as a reporter molecule in mechanistic studies.

Development of Green Chemistry Approaches for Sustainable Synthesis of Analogues

While general green chemistry methods for the synthesis of substituted anilines and diaryl ethers are being developed, there are no specific reports on a green synthesis approach for this compound or its analogues. researchgate.netnih.govchemrxiv.org Traditional methods for the synthesis of such compounds can involve harsh reaction conditions and the use of hazardous reagents.

The principles of green chemistry encourage the development of synthetic routes that are more environmentally benign. For a molecule like this compound, this could involve exploring catalytic systems that minimize waste, utilize renewable starting materials, and operate under milder conditions. The development of a sustainable synthetic pathway would be a valuable contribution to the field and would facilitate further research into this compound and its derivatives.

Addressing Unexplored Biological and Chemical Properties of the Compound

The biological and chemical properties of this compound remain largely unexplored in the scientific literature. While studies on structurally related compounds, such as 3-chloro-4-(4-chlorophenoxy)aniline (B1584236), have shown antiplasmodial activity, similar investigations have not been reported for the 3,5-dimethylphenoxy variant. nih.gov The unique substitution pattern of this compound could lead to novel biological activities or chemical reactivity.

Q & A

Q. What are the common synthetic routes for 3-Chloro-4-(3,5-dimethylphenoxy)aniline, and how can reaction conditions be optimized?

The synthesis typically involves a two-step process:

- Substitution reaction : Reacting 3-chloro-4-fluoronitrobenzene with 3,5-dimethylphenol under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the phenoxy group. Temperature control (80–100°C) and excess phenol improve yield .

- Nitro reduction : Reducing the nitro intermediate to an amine using iron powder in acidic conditions (e.g., HCl/ethanol) at 60–80°C. Yields up to 77% are achievable with careful pH control and stoichiometric iron . Optimization tips: Monitor reaction progress via TLC, and purify intermediates via recrystallization (e.g., ethanol/water mixtures) .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Purity analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to confirm >95% purity. Compare retention times with standards .

- Structural confirmation :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm) and amine protons (δ 4.5–5.0 ppm, broad) .

- HR-MS : Expected [M+H]⁺ at m/z 292.08 (calculated for C₁₄H₁₃ClNO₂) .

- FT-IR : N-H stretch (~3400 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

Q. What are the recommended storage conditions and handling precautions for this compound?

- Storage : Keep in airtight, light-resistant containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Shelf life: >2 years .

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with strong oxidizers (e.g., HNO₃) due to risk of exothermic decomposition .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

The electron-withdrawing chloro group at position 3 activates the ring for NAS by reducing electron density, while the 3,5-dimethylphenoxy group provides steric hindrance, directing substitutions to the para position. Computational studies (DFT) show a 15–20% increase in NAS rate compared to non-chlorinated analogs . For example, reactions with thiourea under basic conditions yield thioether derivatives at position 4 with >85% selectivity .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across studies?

Discrepancies often arise from:

- Purity variations : Impurities >5% (e.g., nitro intermediates) can skew enzyme inhibition assays. Reproduce results using HPLC-purified samples (>99%) .

- Assay conditions : Adjust pH (e.g., 7.4 vs. 6.8) and co-solvents (DMSO ≤1% v/v) to match physiological environments .

- Structural analogs : Compare activities with derivatives like 3-Chloro-4-(3,4-dichlorophenoxy)aniline to isolate substituent effects .

Q. How can computational methods predict the binding affinity of this compound to biological targets like kinases?

- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., p38 MAP kinase). The chloro group forms hydrophobic contacts with Leu104 and Met109, while the aniline NH hydrogen-bonds with Thr106 .

- MD simulations : Run 100-ns trajectories to assess binding stability. Root-mean-square deviation (RMSD) <2.0 Å indicates stable complexes .

- QSAR models : Correlate Hammett constants (σₚ = +0.23 for Cl) with IC₅₀ values to predict inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.